molecular formula C7H7ClHg B015773 p-Tolylmercuric chloride CAS No. 539-43-5

p-Tolylmercuric chloride

Cat. No.: B015773
CAS No.: 539-43-5
M. Wt: 327.17 g/mol
InChI Key: PWIXOHDPHIQCLY-UHFFFAOYSA-M
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Description

p-Tolylmercuric chloride: is an organomercury compound with the chemical formula C₇H₇ClHg (4-methylphenyl)mercury chloride . This compound is characterized by the presence of a mercury atom bonded to a p-tolyl group (a benzene ring with a methyl group at the para position) and a chlorine atom. It is a white solid that is highly toxic and has been used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for p-tolylmercury chloride typically involve large-scale reactions similar to the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of p-tolylmercury chloride involves its interaction with cellular components, leading to toxicity. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular damage. It is particularly toxic to neurons, where it can interfere with normal cellular processes and lead to neurotoxicity .

Comparison with Similar Compounds

Uniqueness: p-Tolylmercuric chloride is unique due to the presence of the p-tolyl group, which imparts specific chemical properties and reactivity. Its ability to undergo substitution reactions to form various derivatives makes it a valuable compound in synthetic chemistry .

Properties

CAS No.

539-43-5

Molecular Formula

C7H7ClHg

Molecular Weight

327.17 g/mol

IUPAC Name

(4-methylphenyl)mercury(1+);chloride

InChI

InChI=1S/C7H7.ClH.Hg/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q;;+1/p-1

InChI Key

PWIXOHDPHIQCLY-UHFFFAOYSA-M

SMILES

CC1=CC=C(C=C1)[Hg]Cl

Canonical SMILES

CC1=CC=C(C=C1)[Hg+].[Cl-]

539-43-5

Pictograms

Acute Toxic; Health Hazard; Environmental Hazard

Synonyms

Chloro(4-methylphenyl)mercury;  p-Tolylmercury Chloride;  (p-Methylphenyl)Mercuric Chloride;  p-Chloromercuriotoluene;  p-Methylphenylmercury Chloride;  NSC 36721; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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